molecular formula C14H22O2 B8015967 6-(2,4-Dimethylphenoxy)hexan-1-ol

6-(2,4-Dimethylphenoxy)hexan-1-ol

Cat. No.: B8015967
M. Wt: 222.32 g/mol
InChI Key: FAEYMQWIXBYCFT-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenoxy)hexan-1-ol ( 1251325-36-6) is a high-purity chemical reagent of significant interest in medicinal and synthetic chemistry research. With a molecular formula of C13H20O2 and a molecular weight of 208.30 g/mol, this compound is characterized as a phenoxyalkyl alcohol derivative . Compounds featuring the 2,4-dimethylphenoxy moiety are recognized in scientific literature as valuable intermediates in the exploration of new pharmacologically active molecules . Research into structurally similar phenoxyalkyl derivatives has demonstrated their potential as scaffolds for developing central nervous system (CNS) active agents, including anticonvulsants . The design of such compounds often aims to favor blood-brain penetration, and the physicochemical parameters of this molecule are consistent with those properties, making it a compound of interest for neuropharmacology studies . Furthermore, the phenoxyalkanol structure is a key intermediate in synthetic organic chemistry. It can serve as a precursor for the synthesis of more complex molecules, such as through further functionalization of the terminal hydroxyl group or incorporation into amide-forming reactions to create potential bioactive molecules . This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

6-(2,4-dimethylphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-12-7-8-14(13(2)11-12)16-10-6-4-3-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEYMQWIXBYCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of hexan-1-ol derivatives are highly sensitive to substituent variations. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Activities References
6-(2,4-Dimethylphenoxy)hexan-1-ol C₁₄H₂₂O₂ 234.32 g/mol 2,4-Dimethylphenoxy group Anticonvulsant-analgesic activity (ED₅₀: 21 mg/kg)
6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol C₁₀H₁₅Cl₂N₃O 280.16 g/mol Dichloropyrimidinyl amino group PI3 kinase inhibition potential
6-Phenylhexan-1-ol C₁₂H₁₈O 178.28 g/mol Terminal phenyl group High lipophilicity; used in polymer blends
5-(Octyloxy)-6-phenyl-hexan-1-ol C₂₀H₃₄O₂ 306.48 g/mol Branched octyloxy and phenyl groups Membrane permeability modulator
6-Methylheptan-1-ol C₈H₁₈O 130.23 g/mol Methyl branch on the alkyl chain Reduced membrane permeability in archaea

Key Observations :

  • Bioactivity: The 2,4-dimethylphenoxy group in 6-(2,4-Dimethylphenoxy)hexan-1-ol confers anticonvulsant-analgesic properties, likely due to enhanced receptor binding via aromatic π-π interactions and steric effects . In contrast, dichloropyrimidinyl-substituted analogs (e.g., compound 8a) show kinase inhibition, attributed to halogen-mediated hydrogen bonding .
  • Lipophilicity: Phenyl-substituted derivatives (e.g., 6-Phenylhexan-1-ol) exhibit higher logP values (~4.5) compared to dimethylphenoxy analogs (logP ~3.8), impacting their membrane permeability .
  • Synthetic Utility: Compounds like 6-[(4-vinylbenzyl)oxy]hexan-1-ol are key monomers in photo-responsive polymers, where the vinyl group enables crosslinking .
Pharmacological Profiles
  • Anticonvulsant Activity: 6-(2,4-Dimethylphenoxy)hexan-1-ol (compound 21 in ) demonstrates an ED₅₀ of 21 mg/kg in rodent models, outperforming 2,3-dimethylphenoxy analogs (ED₅₀: 27–35 mg/kg). This suggests that para-methyl positioning optimizes steric compatibility with target receptors .
  • Toxicity: Chlorinated derivatives (e.g., 8a) may pose higher toxicity risks due to metabolic generation of reactive intermediates, whereas dimethylphenoxy analogs show favorable safety margins .
Physicochemical Properties
  • Solubility: The hydroxyl group in 6-(2,4-Dimethylphenoxy)hexan-1-ol improves aqueous solubility (≈15 mg/L) compared to fully alkylated analogs like 6-Methylheptan-1-ol (<5 mg/L) .
  • Thermal Stability: Phenolic ethers generally exhibit higher thermal stability (decomposition >200°C) than ester-linked analogs (e.g., hexan-6-olide, decomposition at ~150°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2,4-Dimethylphenoxy)hexan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Substitution Reactions : React 2,4-dimethylphenol with a hexanol derivative (e.g., 6-bromohexan-1-ol) under alkaline conditions (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution. Control temperature (80–120°C) and solvent polarity (e.g., DMF or acetone) to minimize side reactions .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Monitor reaction progress via TLC or GC-MS .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Purity can be verified via HPLC (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 6-(2,4-Dimethylphenoxy)hexan-1-ol?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the phenolic ether linkage (δ 6.5–7.2 ppm for aromatic protons) and hydroxyl group (δ 1.5–2.0 ppm, broad). Compare with databases for structural validation .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to determine molecular ion peaks (e.g., [M+H]⁺ at m/z 236.2) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (O-H stretch at 3200–3600 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-(2,4-Dimethylphenoxy)hexan-1-ol across studies?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times) to isolate compound-specific effects .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., in vitro enzyme inhibition assays vs. in vivo models) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in IC₅₀ values or dose-response curves .

Q. What theoretical frameworks explain the compound’s reactivity in organocatalytic or enzymatic systems?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electron density distribution, focusing on the steric hindrance of the 2,4-dimethylphenyl group and its impact on nucleophilic attack .
  • Kinetic Studies : Perform time-resolved experiments to determine rate constants for oxidation/reduction pathways. Compare with analogs lacking methyl groups to isolate steric/electronic effects .

Q. How can the compound’s structure-activity relationship (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodology :

  • SAR Profiling : Synthesize derivatives with modified phenoxy substituents (e.g., halogenation) or alkyl chain lengths. Test bioactivity in target systems (e.g., antimicrobial or anti-inflammatory assays) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Prioritize derivatives with improved binding energies .

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